molecular formula C8H12O2 B1425677 1-Cyclobutylbutane-1,3-dione CAS No. 1020732-20-0

1-Cyclobutylbutane-1,3-dione

Cat. No.: B1425677
CAS No.: 1020732-20-0
M. Wt: 140.18 g/mol
InChI Key: HKRKQPSKAPDZLT-UHFFFAOYSA-N
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Description

1-Cyclobutylbutane-1,3-dione is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclobutyl group attached to a butane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutane-1,3-dione can be synthesized through several methods, including the following:

  • Knoevenagel Condensation: This involves the reaction of cyclobutanone with ethyl acetoacetate in the presence of a base such as piperidine.

  • Cyclization Reactions: Cyclization of appropriate precursors can also lead to the formation of this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylbutane-1,3-dione undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of related compounds with different functional groups.

  • Substitution Reactions: Substitution at the cyclobutyl ring or the dione moiety can produce a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-Cyclobutylbutane-1,3-dione has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Cyclobutylbutane-1,3-dione exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

1-Cyclobutylbutane-1,3-dione is compared with other similar compounds to highlight its uniqueness:

  • 1-Cyclohexylbutane-1,3-dione: Similar structure but with a cyclohexyl group instead of cyclobutyl.

  • 1-Phenylbutane-1,3-dione: Contains a phenyl group instead of a cyclobutyl group.

  • 1-Methylbutane-1,3-dione: A methyl group replaces the cyclobutyl group.

Properties

IUPAC Name

1-cyclobutylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)5-8(10)7-3-2-4-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRKQPSKAPDZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717238
Record name 1-Cyclobutylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020732-20-0
Record name 1-Cyclobutylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of NaNH2 (11.7 g, 91 mmol) in anhydrous ether (150 mL) under N2 at 30° C. was added dropwise a mixture of ethyl cyclobutanecarboxylate (19.2 g, 150 mmol) and acetone (21.75 g, 375 mmol). After addition, the reaction mixture was stirred for 4 h, then poured onto ice water with stirring. Ether was added and the unreacted components were extracted into the organic phase. The clear aqueous extract was acidified to pH 5.0 with 2 N HCl, and then to pH 7.5 with Na2CO3. The solution was extracted with ether. The combined organic layers were dried (Na2SO4), filtered, and concentrated to give the crude product of 1-cyclobutyl-1,3-butanedione (9.7 g, 76%), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3-d3) δ 5.42 (s, 1H), 3.66 (s, 1H), 2.11-2.23 (m, 4H), 2.02 (s, 3H), 1.93-1.99 (m, 2H).
[Compound]
Name
NaNH2
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
21.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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